

Metofenazate: A Deep Dive into its Discovery and Scientific History

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Compound of Interest

Compound Name: Metofenazate

Cat. No.: B048231

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For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of **metofenazate**. This document collates available scientific information to offer a detailed understanding of this phenothiazine derivative.

Metofenazate, also known by its alternative names Methophenazine, Frenolon, and Phrenolon, is a phenothiazine derivative that has been noted for its activity as a calmodulin inhibitor. While its clinical use and research profile are not as extensive as other prominent phenothiazines, understanding its scientific journey provides valuable insights into the structure-activity relationships and pharmacological nuances of this class of compounds.

Chemical and Physical Properties

A foundational understanding of a compound begins with its chemical and physical characteristics. **Metofenazate**'s properties are summarized in the table below.

Property	Value
Chemical Formula	C31H36ClN3O5S
Molecular Weight	598.15 g/mol
CAS Number	388-51-2
IUPAC Name	2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 3,4,5-trimethoxybenzoate
Synonyms	Methophenazine, Frenolon, Phrenolon

The Discovery of Metofenazate: An Obscure History

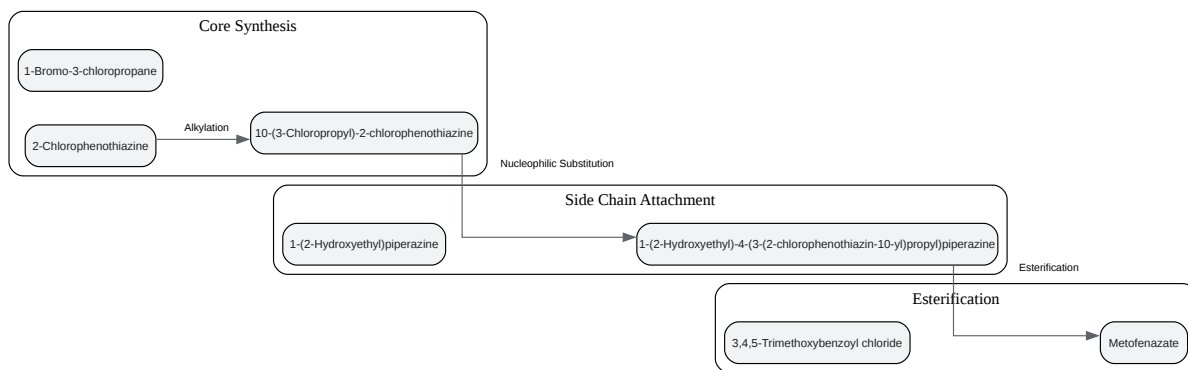
The precise details surrounding the discovery of **metofenazate**, including the specific researchers, institutions, and the exact year of its synthesis, are not well-documented in readily accessible scientific literature. It emerged during a period of intense research and development into phenothiazine derivatives following the groundbreaking discovery of chlorpromazine's antipsychotic effects in the early 1950s. The general timeline of antipsychotic drug discovery, which saw the introduction of numerous phenothiazines between 1954 and 1975, provides a likely timeframe for its initial synthesis and investigation.[1]

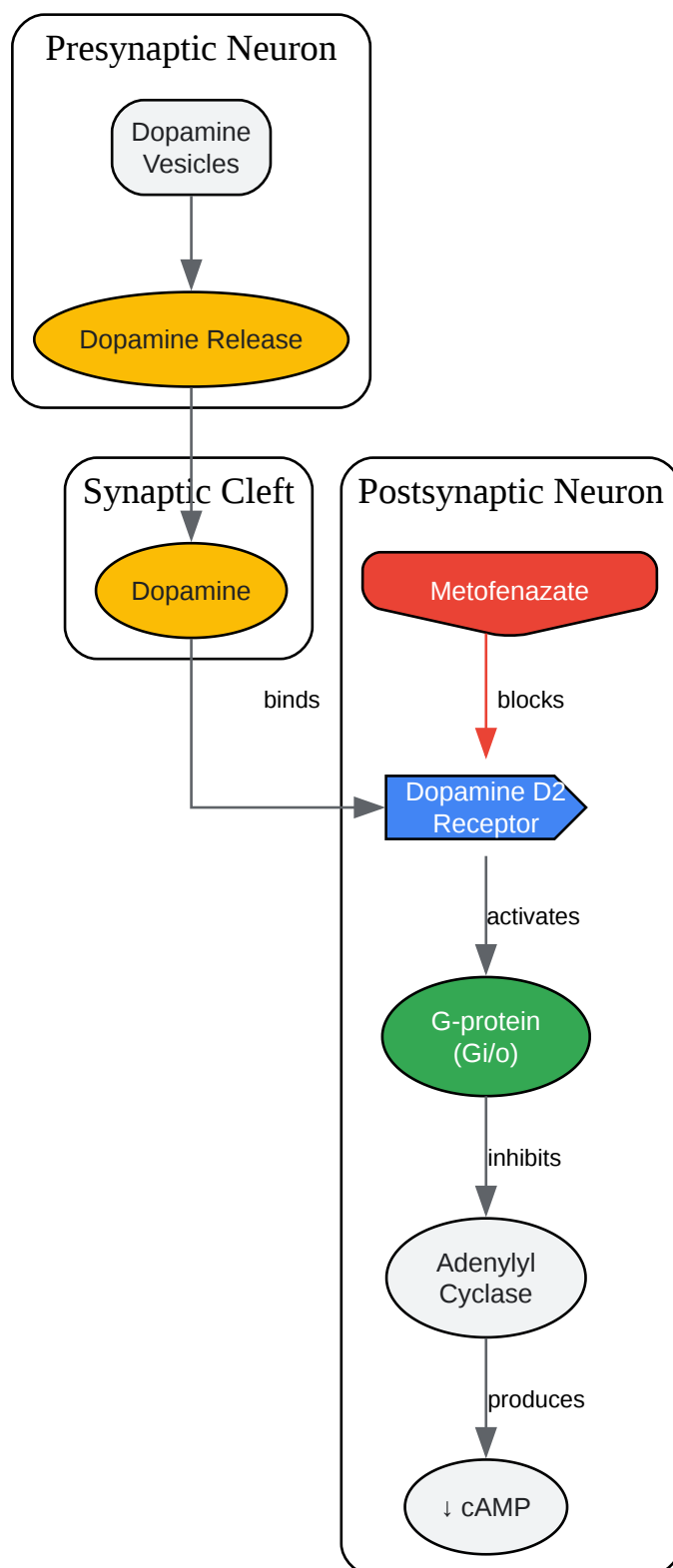
The development of phenothiazine derivatives was a landmark in medicinal chemistry, with research efforts focused on modifying the core structure to enhance therapeutic efficacy and alter side-effect profiles.[2]

Synthesis of Metofenazate

While a specific, detailed experimental protocol for the synthesis of **metofenazate** is not available in the public domain, the general synthesis of phenothiazine derivatives can be described. The core phenothiazine structure was first synthesized by Bernthsen in 1883.[2] Modern syntheses often involve the cyclization of 2-substituted diphenyl sulfides.[2] The synthesis of various phenothiazine derivatives typically involves the reaction of diphenylamine with sulfur to form the 10H-phenothiazine core, which is then further modified.[3]

A logical synthetic pathway for **metofenazate**, based on its structure, would likely involve the following key steps:





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